molecular formula C9H99Mo12N3O46P-3 B12773153 CID 156614162 CAS No. 129572-46-9

CID 156614162

Cat. No.: B12773153
CAS No.: 129572-46-9
M. Wt: 2168.3 g/mol
InChI Key: RCDUXLQNPIBMRE-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 156614162 is a chemical compound that, based on its proximity in PubChem CID numbering and structural context, is hypothesized to belong to the oscillatoxin family of natural products. Oscillatoxins are marine-derived polyketides with complex macrocyclic structures, often studied for their bioactive properties . While explicit data on this compound is absent in the provided evidence, its classification can be inferred from structurally related compounds such as oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), oscillatoxin E (CID 156582093), and oscillatoxin F (CID 156582092) . These derivatives typically feature variations in methyl, hydroxyl, or other functional groups, which influence their biological activity and physicochemical properties.

Properties

CAS No.

129572-46-9

Molecular Formula

C9H99Mo12N3O46P-3

Molecular Weight

2168.3 g/mol

InChI

InChI=1S/3C3H7NO2.12Mo.40H2O.HP/c3*1-4(2)3(5)6;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*1-2H3,(H,5,6);;;;;;;;;;;;;40*1H2;1H/p-3

InChI Key

RCDUXLQNPIBMRE-UHFFFAOYSA-K

Canonical SMILES

CN(C)C(=O)[O-].CN(C)C(=O)[O-].CN(C)C(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[PH].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoric acid, molybdenum complex is typically synthesized by reacting molybdenum oxide with phosphoric acid. The optimal molar ratio of molybdenum to phosphorus is 12:1. The reaction mixture is diluted to increase the conversion rate of molybdenum oxide. The major product formed under these conditions is H₇PMo₁₁O₃₉, with the maximum concentration of H₃PMo₁₂O₄₀ achieved when the water to molybdenum oxide mass ratio is 10 .

Industrial Production Methods: In industrial settings, the synthesis of phosphoric acid, molybdenum complex involves the acidification of aqueous solutions of phosphorus and molybdenum compounds using a mineral acid. The quality of the product is regulated by technical standards, ensuring a high mass percentage of molybdenum oxide in the dry substance .

Mechanism of Action

The mechanism of action of phosphoric acid, molybdenum complex involves its role as a cofactor for various enzymes. Molybdenum in the complex interacts with molecular targets such as xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase. These interactions facilitate redox reactions essential for metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs within the oscillatoxin family and related polyketides, leveraging structural overlays and substituent analysis from available evidence (Figure 1 in ).

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Compound Name PubChem CID Molecular Formula (Hypothesized) Key Structural Features Potential Bioactivity
Oscillatoxin D 101283546 C₃₈H₅₈O₈ Macrocyclic core, hydroxyl groups Cytotoxicity, antifouling
30-Methyl-oscillatoxin D 185389 C₃₉H₆₀O₈ Methyl substitution at C-30 Enhanced metabolic stability
Oscillatoxin E 156582093 C₃₇H₅₆O₉ Epoxide group, shorter side chain Antiproliferative activity
Oscillatoxin F 156582092 C₃₆H₅₄O₉ Carboxylic acid moiety Ionophoric properties
CID 156614162 156614162 C₃₈H₅₆O₈ (hypothesized) Putative ester or ether linkage Unknown; inferred membrane interaction

Key Findings:

Structural Differentiation :

  • This compound likely shares the macrocyclic backbone common to oscillatoxins but may differ in substituents. For example, oscillatoxin E (CID 156582093) contains an epoxide group, while this compound could feature an ester or ether linkage based on its CID proximity .
  • Compared to 30-methyl-oscillatoxin D (CID 185389), which has improved metabolic stability due to methylation, this compound might exhibit altered solubility or bioavailability.

Functional Implications: Oscillatoxin D (CID 101283546) and F (CID 156582092) demonstrate ionophoric and cytotoxic activities, respectively, suggesting this compound could similarly interact with cellular membranes or enzymatic targets .

Research Gaps: No direct pharmacological data for this compound is available in the provided evidence. Further studies are needed to validate its bioactivity and mechanism of action.

Methodological Considerations

The comparison relies on structural extrapolation from and assumes this compound shares biosynthetic pathways with other oscillatoxins. Cross-referencing with ’s substrate specificity data (e.g., steroid-backbone orientation in DHEAS and taurocholic acid) suggests oscillatoxins may interact with sterol-binding proteins, though this remains speculative .

Q & A

Q. How can I validate the purity of this compound batches synthesized in different laboratories?

  • Methodological Answer : Implement a round-robin testing protocol across labs using harmonized analytical methods (e.g., USP monographs). Apply ANOVA to assess inter-lab variability and establish acceptance criteria (e.g., ≥95% purity by HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.